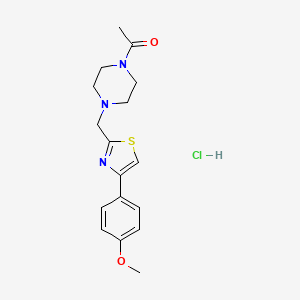

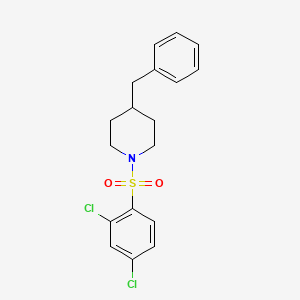

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

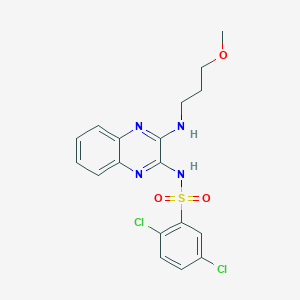

“1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride” is a chemical compound with the molecular formula C13H21ClN4O and a molecular weight of 284.79 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Structural Characteristics : The compound has been analyzed for its structural characteristics, with studies revealing the orientations of its phenyl groups and the high displacement parameters of its ethyl residues. Notably, the guanidine N—H group forms intermolecular hydrogen bonds to the oxydiethyl O atom, illustrating its potential for forming stable complexes in various applications (Sudha et al., 1997).

Synthesis Processes : Research has explored the synthesis of novel compounds via reactions involving guanidine hydrochloride. For instance, a study detailed the microwave-assisted synthesis of pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl) ethanone, highlighting the efficiency and yield of such processes (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical and Biological Research Applications

Coordination Chemistry : The compound has facilitated the development of biomimetic coordination chemistry, with the synthesis of ligands designed to position a coordinated metal ion within a defined protein cavity. This research is pivotal in creating selective and efficient catalysts for ester and amide hydrolysis (Davies & Distefano, 1997).

Detoxification Applications : In the context of chemical warfare agent decontamination, a novel guanidine-functionalized polymer was synthesized for the hydrolysis of organophosphate mimics of nerve agents. This showcases the compound's potential in creating materials for protective measures against chemical warfare agents (Ying et al., 2017).

Antimicrobial Activity : The compound's derivatives have been evaluated for their antimicrobial properties, providing insights into their potential use in medicinal chemistry and drug development. For example, the synthesis and microbicidal efficacy of pyrimidine–quinoline clubbed molecules derived from guanidine hydrochloride have been explored (Patel & Mehta, 2010).

Safety and Hazards

While specific safety and hazard information for “1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name |

2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.ClH/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17;/h1-4H,5-10H2,(H4,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJBHWQRPOFOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)N=C(N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)